4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Description
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring and a nitrile group at the 6th position
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-6-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-12-4-5-13-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5H2,1H3 |
InChI Key |
HYCJKDJFHKTMHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile typically involves the reaction of 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine with copper(I) cyanide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an appropriate solvent, such as dimethylformamide (DMF), and heating the reaction mixture to a specific temperature to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or oxazine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group and the oxazine ring play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- 7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is unique due to the presence of the nitrile group at the 6th position, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
